molecular formula C14H20N2O2 B3342028 (R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester CAS No. 1187933-31-8

(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

Cat. No.: B3342028
CAS No.: 1187933-31-8
M. Wt: 248.32 g/mol
InChI Key: MVZZYBHLXOUNIT-LLVKDONJSA-N
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Description

®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester is a chiral compound with significant interest in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of an amino group and a carboxylic acid ester makes it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and ethyl acetoacetate.

    Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring. This can be achieved through a Pictet-Spengler reaction, where the amino group reacts with the carbonyl group under acidic conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the ®-enantiomer.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinoline ring can undergo reduction to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for introducing halogens.

Major Products

    Oxidation: Formation of nitrosoquinoline or nitroquinoline.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester serves as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to introduce chirality into target molecules.

Biology

This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They can act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility allows for the development of a wide range of drugs.

Mechanism of Action

The mechanism of action of ®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester depends on its specific application. Generally, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it can bind to a receptor, either activating or blocking its signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activities.

    Quinoline-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents, affecting their chemical and biological properties.

    Tetrahydroquinoline derivatives: Reduced forms of quinoline compounds with different reactivity and applications.

Uniqueness

®-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester is unique due to its chiral nature and the presence of both an amino group and a carboxylic acid ester. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-3,4-dihydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-11(15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZZYBHLXOUNIT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157949
Record name 1,1-Dimethylethyl (3R)-3-amino-3,4-dihydro-1(2H)-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-31-8
Record name 1,1-Dimethylethyl (3R)-3-amino-3,4-dihydro-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-amino-3,4-dihydro-1(2H)-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
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(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
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(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
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(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
Reactant of Route 5
(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
Reactant of Route 6
(R)-3-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester

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